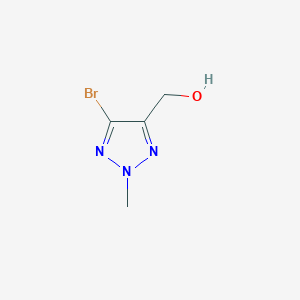
(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol” is a chemical compound with the molecular formula C4H6BrN3O and a molecular weight of 192.01 . It’s also known by its CAS Number: 2097349-37-4 .
Synthesis Analysis
The synthesis of 2H-1,2,3-triazoles, which includes “this compound”, has been achieved through various methods. One such method involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Another method involves the reaction of 4-bromo- NH -1,2,3-triazoles with alkyl halides in the presence of K 2 CO 3 in DMF .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The InChI Code for this compound is 1S/C4H6BrN3O/c1-8-6-3 (2-9)4 (5)7-8/h9H,2H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be quite diverse. For instance, it can undergo a Cu-catalyzed annulation reaction with azirines and aryldiazonium salts to produce fully substituted N2 -aryl-1,2,3-triazoles .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 342.2±50.0 °C and a predicted density of 1.97±0.1 g/cm3 . Its pKa is predicted to be 12.32±0.10 .Wissenschaftliche Forschungsanwendungen
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, prepared via a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC). This ligand forms a stable complex with CuCl, serving as an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions under various conditions, including water or neat, with low catalyst loadings and compatibility with free amino groups Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009.
Methanol as a C1 Synthon and H2 Source
Sarki et al. (2021) explored methanol's role as both a C1 synthon and an H2 source for the selective N-methylation of amines using RuCl3.xH2O as a catalyst. This process highlights methanol's utility in organic synthesis, offering a clean and cost-effective method for producing N-methylated products and pharmaceutical agents through late-stage functionalization Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021.
Spectroscopy and Catalysis Study of MgO Catalysts
A spectroscopy and catalysis study by Bailly et al. (2005) on MgO catalysts revealed the relationship between thermodynamic Brønsted basicity and reactivity of basic sites, with insights into methanol deprotonation and conversion of 2-methylbut-3-yn-2-ol (MBOH). This research provides a deeper understanding of the basic properties of catalysts and their influence on reactivity in methanol-involved reactions Bailly, Chizallet, Costentin, Krafft, Lauron-Pernot, & Che, 2005.
Synthesis of Biologically Active Compounds
Akbaba et al. (2010) reported the total synthesis of a biologically active, naturally occurring compound starting from (3-bromo-4,5-dimethoxyphenyl)methanol. This synthesis involves a series of reactions showcasing the versatile role of methanol and brominated triazole derivatives in creating complex molecules with potential biological activity Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010.
Methanol-based Industrial Biotechnology
Schrader et al. (2009) reviewed the potential of methanol as an alternative carbon source in bioprocesses, emphasizing the role of methylotrophic bacteria. This work highlights methanol's significance in industrial biotechnology, outlining its application in producing single-cell protein and its potential in synthesizing fine and bulk chemicals Schrader, Schilling, Holtmann, Sell, Filho, Marx, & Vorholt, 2009.
Eigenschaften
IUPAC Name |
(5-bromo-2-methyltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-8-6-3(2-9)4(5)7-8/h9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERCXGYJJRDGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2732898.png)
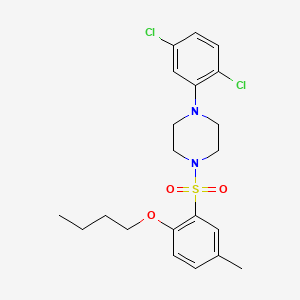

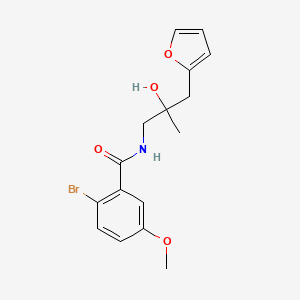
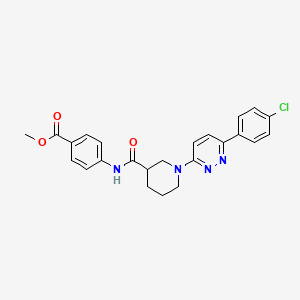
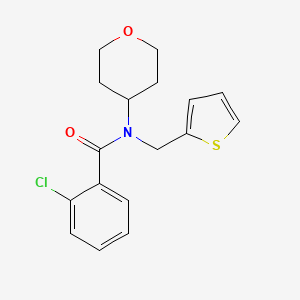
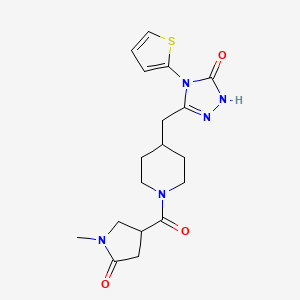
![1-(3,4-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2732910.png)
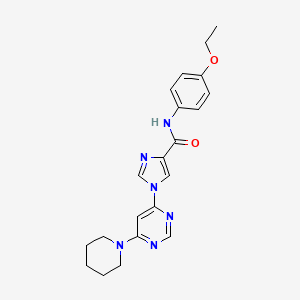
![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2732912.png)
![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2732916.png)
